5,8,14-Eicosatrienoic acid

Description

Contextualization within Eicosanoid and Polyunsaturated Fatty Acid (PUFA) Research

Eicosanoids are a large family of signaling molecules derived from 20-carbon PUFAs, playing crucial roles in physiological and pathological processes such as inflammation. atamanchemicals.comwikipedia.orgskinident.world The primary precursors for eicosanoid synthesis are dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and eicosapentaenoic acid (EPA). skinident.world While not as ubiquitously studied as arachidonic acid, 5,8,14-eicosatrienoic acid and its metabolites are part of this intricate network.

Research has shown that 5,8,14-eicosatrienoic acid can serve as a substrate for various enzymes involved in lipid metabolism. For instance, it can be acted upon by 5-lipoxygenase (5-LO), an enzyme pivotal in the biosynthesis of leukotrienes. caymanchem.com This interaction leads to the formation of metabolites such as 5-hydroxy-6,8,14-eicosatrienoic acid and 5-hydroperoxy-6,8,14-eicosatrienoic acid. caymanchem.com Furthermore, a biosynthetic pathway in mouse skin microsomes has been identified that generates 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid, suggesting a role for this compound in skin biology. nih.gov

Isomeric Considerations and Precise Nomenclature of Eicosatrienoic Acids in Scientific Literature

The term "eicosatrienoic acid" refers to any 20-carbon fatty acid containing three double bonds. The specific placement of these double bonds results in numerous isomers, each with distinct chemical properties and biological functions. Therefore, precise nomenclature is critical to avoid ambiguity in scientific discourse.

Several other isomers of eicosatrienoic acid are more commonly studied. Mead acid (5,8,11-eicosatrienoic acid) is a notable omega-9 fatty acid that accumulates in cases of essential fatty acid deficiency. hmdb.ca Its structure features three methylene-interrupted cis double bonds. hmdb.ca In contrast, Dihomo-γ-linolenic acid (DGLA) (8,11,14-eicosatrienoic acid) is an omega-6 fatty acid and a precursor to anti-inflammatory eicosanoids like prostaglandin (B15479496) E1. atamanchemicals.comfoodb.ca Another isomer, Sciadonic acid (5,11,14-eicosatrienoic acid) , is found in certain plant seed oils. caymanchem.com

The key differentiator for 5,8,14-eicosatrienoic acid is the non-methylene-interrupted pattern of its double bonds. This structural feature significantly influences its metabolic fate. For example, the absence of a double bond at the C-11 position prevents it from being converted into leukotriene A, a critical step in the biosynthesis of many pro-inflammatory leukotrienes. caymanchem.com

Table 1: Comparison of Eicosatrienoic Acid Isomers

| Common Name | Systematic Name | Double Bond Positions | Omega Classification |

| N/A | 5,8,14-Eicosatrienoic acid | 5, 8, 14 | N/A |

| Mead Acid | 5,8,11-Eicosatrienoic acid | 5, 8, 11 | ω-9 |

| Dihomo-γ-linolenic acid (DGLA) | 8,11,14-Eicosatrienoic acid | 8, 11, 14 | ω-6 |

| Sciadonic Acid | 5,11,14-Eicosatrienoic acid | 5, 11, 14 | ω-6, ω-9 |

Stereochemical Aspects of 5,8,14-Eicosatrienoic Acid (e.g., 5(Z),8(Z),14(Z)-Eicosatrienoic Acid)

The geometry of the double bonds in fatty acids, denoted as cis (Z) or trans (E), is crucial for their biological activity. The naturally occurring and most commonly studied form of 5,8,14-eicosatrienoic acid is 5(Z),8(Z),14(Z)-eicosatrienoic acid . caymanchem.com This specific stereochemistry influences how the molecule interacts with enzymes and receptors. cymitquimica.com The "Z" configuration results in a kinked structure, which is typical for naturally occurring unsaturated fatty acids and affects their packing in biological membranes and their fit into the active sites of enzymes. The stereochemical precision of these molecules is essential for their biological functions, often dictating their potency and the nature of their signaling pathways. skinident.worldcapes.gov.brnih.gov

Table 2: Chemical and Physical Properties of 5(Z),8(Z),14(Z)-Eicosatrienoic Acid

| Property | Value |

| CAS Number | 90105-02-5 |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.5 g/mol |

| Synonym | FA 20:3 |

| InChI Key | MZHLWKPZCXLYSL-IJJPYCETSA-N |

Data sourced from Cayman Chemical. caymanchem.com

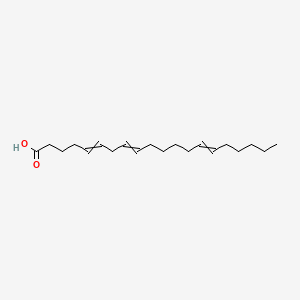

Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

icosa-5,8,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22) |

InChI Key |

MZHLWKPZCXLYSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCC=CCC=CCCCC(=O)O |

Synonyms |

5,8,14-eicosatrienoic acid |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of 5,8,14 Eicosatrienoic Acid and Its Direct Derivatives

Precursor Substrates and Metabolic Pathways Leading to 5,8,14-Eicosatrienoic Acid Structures

The generation of the 5,8,14-eicosatrienoic acid backbone and its hydroxylated and oxidized derivatives is intricately connected to the availability of precursor polyunsaturated fatty acids and the metabolic pathways that modify them.

Arachidonic acid, a 20-carbon omega-6 fatty acid, serves as a crucial precursor for a wide array of bioactive lipid mediators. Specific enzymatic transformations of arachidonic acid can lead to the formation of derivatives of 5,8,14-eicosatrienoic acid.

The metabolism of 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE), a product of arachidonic acid metabolism, can yield 12-hydroxy-5,8,14-eicosatrienoic acid. nih.gov This conversion has been observed in porcine polymorphonuclear leukocytes (PMNL). nih.gov The process involves the reduction of the 10,11-double bond of 12(S)-HETE. nih.gov Initially, the stereochemistry at the 12-hydroxyl group is retained from the parent 12(S)-HETE. nih.gov However, over time, a portion of the 12-hydroxy-5,8,14-eicosatrienoic acid can be converted to its 12R stereoisomer. nih.gov

In a similar pathway, 12(S)-HETE can also be metabolized to 12-oxo-5,8,14-eicosatrienoic acid in porcine PMNL. nih.gov This metabolite is formed through the oxidation of the hydroxyl group of 12-hydroxy-5,8,14-eicosatrienoic acid. nih.gov The formation of this keto derivative from arachidonic acid is linked to the 12-lipoxygenase pathway, where 12-hydroperoxy-eicosatetraenoic acid (12-HPETE) is a key intermediate. nih.gov The conversion of 12-HPETE to 12-oxo derivatives can be catalyzed by heme-containing proteins. nih.gov

| Precursor | Intermediate | Product | Key Enzyme/Process | Cell Type |

|---|---|---|---|---|

| Arachidonic Acid | 12(S)-HETE | 12-Hydroxy-5,8,14-eicosatrienoic Acid | Reductase Pathway | Porcine Polymorphonuclear Leukocytes |

| Arachidonic Acid | 12(S)-HETE | 12-Oxo-5,8,14-eicosatrienoic Acid | Reductase and Dehydrogenase Pathways | Porcine Polymorphonuclear Leukocytes |

The backbone of 5,8,14-eicosatrienoic acid can theoretically be formed through a series of desaturation and elongation reactions from shorter-chain fatty acids. These pathways are fundamental to the synthesis of various long-chain polyunsaturated fatty acids in mammals. nih.govnih.gov The enzymes responsible for these conversions are primarily fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL). nih.govnih.gov

The synthesis of polyunsaturated fatty acids typically starts with parent fatty acids like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3). nih.gov These are converted to longer and more unsaturated fatty acids through sequential actions of desaturases (such as Δ5 and Δ6 desaturases) and elongases. nih.govresearchgate.net For instance, the conversion of an 18-carbon fatty acid to a 20-carbon fatty acid involves an elongation step. youtube.com Subsequent desaturation reactions introduce additional double bonds at specific positions. youtube.com While direct pathways for the de novo synthesis of the specific 5,8,14-double bond pattern are not extensively detailed, it is plausible that variations in these well-established pathways could contribute to its formation.

Pathways Involving Arachidonic Acid Metabolism

Enzymatic Systems Involved in 5,8,14-Eicosatrienoic Acid Biosynthesis and Transformation

The biosynthesis and subsequent metabolism of 5,8,14-eicosatrienoic acid and its derivatives are governed by specific enzymatic systems, with lipoxygenases playing a central role.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. probiologists.commdpi.com 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes from arachidonic acid. wikipedia.orgnih.gov The initial step catalyzed by 5-LOX is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.gov

Studies have shown that 5,8,11-eicosatrienoic acid can also serve as a substrate for the 5-lipoxygenase pathway. nih.gov In this process, 5,8,11-eicosatrienoic acid is converted to leukotriene A3 (LTA3). nih.gov This indicates that the 5-LOX enzyme can act on fatty acids with a similar structure to arachidonic acid, suggesting a potential role for this enzyme in the metabolism of 5,8,14-eicosatrienoic acid, should it be present as a substrate. The efficiency of these conversions can, however, be influenced by the specific double bond structure of the fatty acid. nih.gov

| Enzyme Family | Specific Enzyme | Role | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Lipoxygenase (LOX) | 12-Lipoxygenase | Formation of 12-HETE from Arachidonic Acid | Arachidonic Acid | 12-HPETE, 12-HETE |

| Lipoxygenase (LOX) | 5-Lipoxygenase (5-LOX) | Metabolism of Eicosatrienoic Acids | 5,8,11-Eicosatrienoic Acid | Leukotriene A3 |

| Desaturase | Δ5-Desaturase, Δ6-Desaturase | Introduction of double bonds in fatty acid chains | Polyunsaturated Fatty Acids | More unsaturated Fatty Acids |

| Elongase | ELOVL family | Chain elongation of fatty acids | Fatty Acyl-CoAs | Longer-chain Fatty Acyl-CoAs |

Involvement of Cytochrome P450 (CYP) Epoxygenases in Generating 5,8,14-Eicosatrienoic Acid Derivatives (e.g., 11,12-Epoxyeicosatrienoic acid as an intermediate in 11,12-dihydroxy-5,8,14-eicosatrienoic acid synthesis)

The biosynthesis of direct derivatives of 5,8,14-Eicosatrienoic acid involves the action of Cytochrome P450 (CYP) epoxygenases. These enzymes play a crucial role in the metabolism of polyunsaturated fatty acids by catalyzing the epoxidation of double bonds. In the context of arachidonic acid, a related 20-carbon polyunsaturated fatty acid with four double bonds, CYP epoxygenases are known to produce various epoxyeicosatrienoic acids (EETs). This process involves the addition of an oxygen atom across one of the double bonds, forming an epoxide.

While direct studies on the biosynthesis of 5,8,14-eicosatrienoic acid are limited, the metabolic pathways of structurally similar fatty acids provide a strong model for its derivatization. For instance, CYP enzymes can convert arachidonic acid into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. ahajournals.org By analogy, it is understood that CYP epoxygenases can act on the double bonds of 5,8,14-Eicosatrienoic acid to generate corresponding epoxide derivatives.

A key example of this metabolic process is the formation of 11,12-Epoxyeicosatrienoic acid from a C20:3 fatty acid precursor. This specific epoxide, 11,12-epoxy-5,8,14-eicosatrienoic acid, has been identified as a substance in scientific literature, indicating its biological relevance. nih.govnih.gov The formation of this epoxide is a critical intermediate step in the synthesis of its corresponding diol.

The subsequent metabolic step involves the action of soluble epoxide hydrolase (sEH), which catalyzes the hydrolysis of the epoxide ring. This enzymatic reaction adds a molecule of water across the epoxide, resulting in the formation of a vicinal diol. In the case of 11,12-Epoxyeicosatrienoic acid derived from 5,8,14-Eicosatrienoic acid, this hydration process yields 11,12-dihydroxy-5,8,14-eicosatrienoic acid . nih.govwikipedia.org This conversion of an EET to a dihydroxyeicosatrienoic acid (DHET) is a common metabolic fate for these lipid signaling molecules. ahajournals.orgwikipedia.org

Hydroxyeicosanoid Dehydrogenases (e.g., 5-Hydroxyeicosanoid Dehydrogenase and its Substrate Selectivity for Related Compounds)

Hydroxyeicosanoid dehydrogenases (HEDHs) are a class of enzymes that play a significant role in the metabolism of hydroxylated fatty acids. A prominent member of this family is 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) , an NADP⁺-dependent enzyme that catalyzes the oxidation of a hydroxyl group at the 5-position of eicosanoids to a ketone. wikipedia.org This conversion is a critical step in the biosynthesis of potent bioactive lipids.

The primary substrate for 5-HEDH is 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), a product of the 5-lipoxygenase pathway acting on arachidonic acid. nih.govnih.gov The enzyme oxidizes 5-HETE to 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a highly potent chemoattractant for inflammatory cells. nih.govnih.govmdpi.comkarger.com

The substrate selectivity of 5-HEDH has been investigated, revealing its preference for certain structural features in its fatty acid substrates. The enzyme efficiently oxidizes long-chain unsaturated fatty acids that possess a hydroxyl group at the 5-position and a trans double bond at the 6-position. wikipedia.org Its selectivity extends to various 5(S)-hydroxy fatty acids. Studies have shown that 5-HEDH can metabolize 5(S)-hydroxy-eicosatrienoic acid with efficiency, indicating that the presence of three double bonds in the fatty acid chain is compatible with enzyme activity. wikipedia.org

This substrate selectivity suggests a potential role for 5-HEDH in the metabolism of derivatives of 5,8,14-Eicosatrienoic acid, should a 5-hydroxy derivative be formed. If 5,8,14-Eicosatrienoic acid were to be hydroxylated at the C-5 position by a lipoxygenase or other enzymatic mechanism, the resulting 5-hydroxy-8,14-eicosatrienoic acid could potentially serve as a substrate for 5-HEDH, leading to the formation of a 5-oxo derivative. The enzyme shows stereospecificity, acting on the 5(S)-hydroxyl group. wikipedia.org

Metabolism and Derivative Formation of 5,8,14 Eicosatrienoic Acid

Oxidative Metabolism and Production of Key Derivatives

The oxidative metabolism of 5,8,14-eicosatrienoic acid is a key process that converts this fatty acid into biologically active molecules. nih.gov Enzymes such as lipoxygenases and cytochrome P450s catalyze these conversions, leading to a range of hydroxylated, hydroperoxylated, and epoxidated products. nih.govnih.gov

Hydroxyeicosatrienoic acids (HETEs) are significant metabolites formed through the action of lipoxygenase enzymes on 20-carbon fatty acids. creative-proteomics.com This process involves the reduction of an intermediate hydroperoxy fatty acid. nih.govresearchgate.net

The enzyme 5-lipoxygenase (5-LO) acts on 5,8,14-eicosatrienoic acid to produce 5-hydroxy-6,8,14-eicosatrienoic acid. caymanchem.com This reaction is analogous to the conversion of arachidonic acid (AA) to 5-HETE. nih.govnih.gov The process begins with the 5-LO-catalyzed insertion of molecular oxygen to form an unstable hydroperoxy intermediate, which is subsequently reduced to the more stable hydroxy form by peroxidases. semanticscholar.orgnih.gov Research using rat basophilic leukemia (RBL-1) cells has demonstrated this specific conversion. caymanchem.com

Table 1: Enzymatic Conversion to 5-Hydroxy-6,8,14-eicosatrienoic Acid

| Substrate | Enzyme | Key Product | Cell/System Studied |

| 5,8,14-Eicosatrienoic Acid | 5-Lipoxygenase (5-LO) | 5-Hydroxy-6,8,14-eicosatrienoic Acid | RBL-1 Cells |

The formation of 12-hydroxy derivatives of eicosatrienoic acids can occur through the action of 12-lipoxygenase (12-LOX). nih.gov While much of the research has focused on arachidonic acid, it is understood that structurally similar fatty acids can serve as substrates. nih.gov The 12/15-LOX enzyme is known to convert arachidonic acid into various HETEs, including 12-HETE. nih.gov The corresponding hydroxyeicosatrienoic acids (HETrEs) can be generated from Mead acid (5,8,11-eicosatrienoic acid), which shares structural similarities with 5,8,14-eicosatrienoic acid. nih.gov Further metabolism of 12-oxo-eicosanoids can also lead to the formation of 12-hydroxy-5,8,14-eicosatrienoic acid isomers, specifically 12(R)-HETrE and, to a lesser extent, 12(S)-HETrE, through the action of 12-ketoreductase. wikipedia.org

Hydroperoxyeicosatrienoic acids (HpETEs) are the initial products of the lipoxygenase pathway and serve as crucial intermediates for other metabolites. nih.govresearchgate.net The enzyme 5-lipoxygenase (5-LO) directly converts 5,8,14-eicosatrienoic acid into 5-hydroperoxy-6,8,14-eicosatrienoic acid. caymanchem.com This initial oxygenation step is a precursor to the formation of both HETEs (via reduction) and leukotrienes (via dehydration). nih.govsemanticscholar.orgnih.gov However, due to the absence of a double bond at the C-11 position in 5,8,14-eicosatrienoic acid, it cannot be converted into leukotriene A. caymanchem.com

Table 2: 5-LOX-Mediated Metabolism of 5,8,14-Eicosatrienoic Acid

| Substrate | Enzyme | Initial Product (HpETE) | Reduced Product (HETE) |

| 5,8,14-Eicosatrienoic Acid | 5-Lipoxygenase (5-LO) | 5-hydroperoxy-6,8,14-eicosatrienoic acid | 5-hydroxy-6,8,14-eicosatrienoic acid |

Dihydroxyeicosatrienoic acids (DHETs) are formed through a two-step enzymatic process. First, cytochrome P450 (CYP450) enzymes metabolize the fatty acid to form epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net These EETs are then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding DHETs. nih.govnih.govresearchgate.net The compound 11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid is a DHET that results from the formal dihydroxylation across the 11,12-double bond of an eicosatrienoic acid backbone. nih.govmetaboage.info This pathway is a critical determinant of tissue EET and DHET levels, influencing various biological responses. nih.gov

Table 3: Formation Pathway of 11,12-Dihydroxy-5,8,14-eicosatrienoic Acid

| Precursor Fatty Acid | Step 1 Enzyme | Intermediate | Step 2 Enzyme | Final Product |

| 5,8,14-Eicosatrienoic Acid | Cytochrome P450 (CYP450) | 11,12-Epoxyeicosa-5,8,14-trienoic Acid (11,12-EET) | Soluble Epoxide Hydrolase (sEH) | 11,12-Dihydroxy-5,8,14-eicosatrienoic Acid (11,12-DHET) |

The formation of trihydroxyeicosatrienoic acids (THETEs) involves multiple oxygenation steps, often catalyzed by a combination of different enzyme families. While direct evidence for the synthesis of 5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid is limited, its structure suggests a complex biosynthetic pathway. The hydroxyl groups at the C-5 and C-12 positions are characteristic of lipoxygenase activity (5-LOX and 12-LOX). nih.gov The hydroxyl group at the C-20 position points to the involvement of cytochrome P450 enzymes from the CYP4 family, which are known to catalyze omega-hydroxylation of fatty acids, such as the conversion of arachidonic acid to 20-HETE. nih.gov The generation of such a molecule would likely require sequential actions of both lipoxygenases and CYP450 enzymes.

Formation of Hydroxyeicosatrienoic Acids (HETEs) from 5,8,14-Eicosatrienoic Acid

Enzymatic Conversion of 5,8,14-Eicosatrienoic Acid Metabolites

The metabolic fate of 5,8,14-eicosatrienoic acid is intricately linked to a series of enzymatic conversions that modify its structure and biological activity. Following its initial metabolism into various intermediates, such as epoxides and hydroxylated derivatives, these molecules undergo further enzymatic processing. These subsequent reactions are crucial in modulating the signaling pathways influenced by this fatty acid. Key enzymes involved in this cascade include soluble epoxide hydrolase, which acts on epoxide intermediates, and various dehydrogenases that lead to the formation of oxo-derivatives.

Soluble Epoxide Hydrolase (sEH) Activity on Epoxide Intermediates

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are epoxide derivatives formed from polyunsaturated fatty acids like 5,8,14-eicosatrienoic acid through the action of cytochrome P450 (CYP) epoxygenases. hmdb.camdpi.com The primary function of sEH is to convert these biologically active epoxides into their corresponding vicinal diols, known as dihydroxyeicosatrienoic acids (DHETs). researchgate.netnih.gov This hydration reaction is a key deactivation step, as the resulting DHETs are generally less biologically active than their parent EETs. hmdb.caendocrine-abstracts.org

The enzyme sEH is widely distributed throughout the body, with its presence confirmed in numerous tissues and organs, highlighting its importance in regulating the levels of endogenous signaling lipids. researchgate.netnih.gov The conversion of EETs to DHETs by sEH effectively reduces the tissue concentrations of EETs, thereby diminishing their anti-inflammatory and vasodilatory effects. mdpi.com Consequently, the inhibition of sEH has emerged as a significant therapeutic target for conditions such as inflammation, hypertension, and pain, as it preserves the beneficial actions of EETs. nih.govendocrine-abstracts.org

Table 1: Overview of Soluble Epoxide Hydrolase (sEH)

| Aspect | Description | References |

|---|---|---|

| Enzyme Function | Catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). | researchgate.netnih.govendocrine-abstracts.org |

| Substrates | Epoxide intermediates of polyunsaturated fatty acids, such as 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. | hmdb.camdpi.com |

| Products | Corresponding diols (dihydroxyeicosatrienoic acids, DHETs), which are generally less biologically active. | hmdb.caendocrine-abstracts.org |

| Tissue Distribution | Widely expressed in various organs including the liver, kidney, heart, lungs, spleen, and brain. | researchgate.netnih.gov |

| Biological Role | Regulates the levels and activity of EETs, thereby modulating processes like inflammation and vascular tone. | mdpi.comendocrine-abstracts.org |

Further Oxidation to Oxo-Derivatives (e.g., 12-Oxo-5,8,14-eicosatrienoic acid)

Following the initial oxygenation of 5,8,14-eicosatrienoic acid into hydroxylated metabolites (hydroxyeicosatrienoic acids or HETEs) by enzymes such as lipoxygenases, these derivatives can undergo further oxidation. This process is catalyzed by specific dehydrogenases, leading to the formation of oxo-eicosatrienoic acids.

A prominent example of this metabolic pathway is the conversion of a hydroxyl fatty acid to its corresponding ketone. For instance, the 5-lipoxygenase product 5S-hydroxy-eicosatetraenoic acid (5-HETE) is oxidized by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form the potent chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). researchgate.net Similarly, 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a product of the 12-lipoxygenase pathway, can be metabolized in leukocytes through the oxidation of its hydroxyl group to yield 12-oxo-eicosatetraenoic acid. researchgate.net

While the direct enzymatic conversion of a 12-hydroxy derivative of 5,8,14-eicosatrienoic acid to 12-oxo-5,8,14-eicosatrienoic acid follows this established pathway, the specific enzymes involved in this transformation are part of a broader class of hydroxyeicosanoid dehydrogenases. Studies on vascular tissue have demonstrated the capability of aortic homogenates to convert related fatty acids, such as 8,11,14-eicosatrienoic acid, into various oxidized products, including 12-oxo-8,10-heptadecadienoic acid, indicating the presence of the necessary enzymatic machinery for such oxidative transformations. researchgate.net These oxo-derivatives often exhibit distinct and potent biological activities compared to their hydroxyl precursors.

Table 2: Enzymatic Formation of Oxo-Fatty Acids

| Enzyme/Pathway | Substrate | Product | References |

|---|---|---|---|

| 5-Hydroxyeicosanoid dehydrogenase (5-HEDH) | 5S-Hydroxy-eicosatetraenoic acid (5-HETE) | 5-Oxo-eicosatetraenoic acid (5-oxo-ETE) | researchgate.net |

| Leukocyte dehydrogenases | 12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) | 12-Oxo-eicosatetraenoic acid | researchgate.net |

| Aortic enzymes | 8,11,14-Icosatrienoic acid | 12-Oxo-8,10-heptadecadienoic acid | researchgate.net |

Biological Roles and Physiological Significance in Investigational Models

Cellular and Molecular Mechanisms of Action for 5,8,14-Eicosatrienoic Acid and its Derivatives

The biological activity of 5,8,14-Eicosatrienoic acid is often mediated through its various metabolites, including epoxides and diols. These derivatives act as signaling molecules, influencing cellular behavior through various mechanisms.

Research has provided compelling evidence for the role of epoxyeicosatrienoic acids (EETs), which are derivatives of arachidonic acid, as intracellular second messengers. nih.gov For instance, 14,15-Epoxyeicosatrienoic acid (14,15-EET) has been shown to function as an intracellular messenger in response to epidermal growth factor (EGF). nih.gov In renal epithelial cells engineered to express a cytochrome P450 epoxygenase, EGF stimulation led to an increase in EET production. nih.gov This process is part of a signaling cascade involving phospholipase A2 (PLA2), arachidonic acid release, and subsequent conversion to EETs, highlighting the PLA2-AA-EET pathway as a significant intracellular signaling system in cells with high cytochrome P450 epoxygenase expression. nih.gov Eicosanoids, the broader family to which these compounds belong, are well-recognized as intercellular messengers with autocrine and paracrine effects following their secretion. hmdb.ca

Derivatives of eicosatrienoic acids are potent modulators of key cellular signaling pathways. Epoxyeicosatrienoic acids (EETs) have been found to influence pathways related to vasodilation, inflammation, and cell survival. evitachem.comacs.org For example, 14,15-EET is known to modulate signaling pathways by potentially inhibiting the enzyme 12-lipoxygenase. evitachem.com

Further studies have elucidated the impact of these compounds on specific kinase cascades. In cells expressing cytochrome P450 epoxygenase, arachidonic acid was found to stimulate cell proliferation and increase the tyrosine phosphorylation of extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI-3 kinase). nih.gov The effects on proliferation were blocked by inhibitors of tyrosine kinase, PI-3 kinase, and mitogen-activated protein kinase (MAPK), confirming the involvement of these pathways. nih.gov

Another derivative, 11,12-epoxy-5,8,14-eicosatrienoic acid (11,12-EET), demonstrates a dynamic ability to regulate communication between endothelial cells. nih.gov It can positively regulate interendothelial gap junctional communication, likely through the activation of Protein Kinase A (PKA), an effect that is later curtailed by the activation of ERK1/2. nih.gov Furthermore, the G protein-coupled receptor GPR40 has been identified as a low-affinity receptor for EETs in vascular cells. nih.gov Activation of GPR40 by 11,12-EET in human endothelial cells leads to increased ERK phosphorylation, which in turn increases the expression of cyclooxygenase-2 (COX-2) and connexin-43 (Cx43). nih.gov

| Derivative | Signaling Pathway/Target | Observed Effect in Investigational Models | Reference |

|---|---|---|---|

| 14,15-EET | 12-lipoxygenase | Inhibition of enzyme activity. | evitachem.com |

| Arachidonic Acid (precursor) | ERK and PI-3 Kinase | Stimulation of tyrosine phosphorylation. | nih.gov |

| 11,12-EET | PKA and ERK1/2 | Dual regulation of interendothelial gap junctional communication. | nih.gov |

| 11,12-EET | GPR40 Receptor / ERK | Activation leads to ERK phosphorylation, increasing COX-2 and Cx43 expression. | nih.gov |

Involvement in Inflammatory and Immune Processes

The metabolites of 5,8,14-eicosatrienoic acid are significantly involved in regulating inflammation and immune responses. Their effects can be either pro-inflammatory or anti-inflammatory, depending on the specific metabolite and the cellular context.

Epoxyeicosatrienoic acids (EETs) are generally considered to possess anti-inflammatory properties. researchgate.net They are known to be converted into their corresponding dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH), a process that largely inactivates them. researchgate.net Therefore, the balance between EETs and DHETs is a critical factor in the modulation of inflammation. The compound 11,12-dihydroxy-5,8,14-eicosatrienoic acid is a DHET formed from the hydrolysis of 11,12-EET. researchgate.netnih.gov While EETs can inhibit inflammatory gene expression and signaling pathways, their conversion to DHETs like 11,12-dihydroxy-5,8,14-eicosatrienoic acid represents a key step in terminating these anti-inflammatory signals. researchgate.net Studies have shown that 11,12-EET can limit inflammation by inhibiting leukocyte recruitment, suggesting that its degradation to 11,12-DHET is a crucial regulatory control point. metabolon.com

Research using various inflammation models has demonstrated the nuanced role of eicosatrienoic acids and their derivatives. Most epoxide eicosatrienoic acids (EETs) are reported to potentially drive inflammation by promoting vasodilation and angiogenesis. metabolon.com However, this is contrasted by other findings where specific EETs, such as 11,12-EET, exhibit anti-inflammatory actions by counterbalancing pro-inflammatory signals. metabolon.com The methyl ester of cis-5,8,11-eicosatrienoic acid has been shown to modulate inflammatory responses by acting as a general lipoxygenase inhibitor. Furthermore, its structural isomer, cis-8,11,14-eicosatrienoic acid, is a precursor to the pro-inflammatory mediator prostaglandin (B15479496) E1 (PGE1). In murine macrophages, cis-11,14-eicosadienoic acid, a related fatty acid, was found to modulate the responsiveness of these immune cells to inflammatory stimuli. researchgate.net

| Compound/Derivative | Cellular Response in Inflammation Models | Effect | Reference |

|---|---|---|---|

| Epoxyeicosatrienoic acids (EETs) | Vasodilation, angiogenesis | Generally pro-inflammatory | metabolon.com |

| 11,12-EET | Leukocyte recruitment | Inhibition (Anti-inflammatory) | metabolon.com |

| cis-5,8,11-Eicosatrienoic acid methyl ester | Lipoxygenase activity | Inhibition (Anti-inflammatory) | |

| cis-8,11,14-Eicosatrienoic acid | Prostaglandin E1 synthesis | Precursor (Pro-inflammatory) |

Cardiovascular and Vascular Biology Research

In the field of cardiovascular and vascular biology, derivatives of 5,8,14-eicosatrienoic acid, particularly the EETs, are recognized as crucial regulators of vascular function. EETs are produced by the vascular endothelium and act as endothelium-derived hyperpolarizing factors (EDHFs). nih.gov They play a role in regulating vascular tone, hemostasis, and inflammation. nih.gov

In vitro studies on preconstricted arteries have shown that EETs cause membrane hyperpolarization and relaxation by activating calcium-activated potassium channels on vascular smooth muscle and endothelial cells. nih.gov This vasodilatory effect is a key component of the response to agonists like bradykinin (B550075) and acetylcholine. nih.gov Furthermore, research suggests that dietary supplementation with eicosatrienoic acids can lead to improved endothelial function and a reduction in arterial stiffness, highlighting potential cardiovascular benefits. The identification of GPR40 as a vascular receptor for EETs provides a molecular basis for these effects, linking EETs to downstream signaling that can influence vascular cell behavior. nih.gov While 11,12-EET was shown to relax preconstricted coronary arteries, this specific relaxation was not blocked by a GPR40 antagonist, indicating that EETs may act through multiple receptor systems to exert their vascular effects. nih.gov

Contributions to Vasodilation in Model Systems (e.g., 11,12-Dihydroxy-5,8,14-eicosatrienoic acid)

The metabolite 11,12-Dihydroxy-5,8,14-eicosatrienoic acid (11,12-DiHETrE) , derived from 11,12-epoxyeicosatrienoic acid (11,12-EET), has demonstrated notable vasodilatory properties. caymanchem.com While epoxyeicosatrienoic acids (EETs) are recognized as potent vasodilators, their conversion to dihydroxy-eicosatrienoic acids (DHETs) was initially thought to render them inactive. ahajournals.org However, studies have shown that 11,12-DiHETrE can induce relaxation in pre-constricted artery rings, albeit with slightly less potency than its precursor, 11,12-EET. caymanchem.comahajournals.org This finding suggests that the metabolic conversion of EETs to DHETs does not necessarily eliminate their vasoactive properties. ahajournals.org

In porcine coronary artery rings, 11,12-DHET produced a relaxation that was comparable in magnitude to that of 11,12-EET. ahajournals.org This vasorelaxation is a crucial mechanism for regulating blood flow and pressure. The activation of calcium-activated potassium channels in vascular smooth muscle and endothelium by EETs leads to membrane hyperpolarization and subsequent relaxation. nih.gov

Influence on Vascular Tone Regulation in Experimental Models

The regulation of vascular tone is a complex process involving a delicate balance of vasoconstrictors and vasodilators. 5,8,14-Eicosatrienoic acid and its derivatives are key players in this regulatory network. EETs, including the precursor to 11,12-DiHETrE, are produced by the vascular endothelium in response to stimuli like bradykinin and acetylcholine, as well as physical forces such as shear stress. nih.gov They are considered endothelium-derived hyperpolarizing factors (EDHFs), contributing to the relaxation of blood vessels. nih.govahajournals.org

In contrast, other arachidonic acid metabolites, such as 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE), can have opposing effects. ahajournals.orgwikipedia.org Increased synthesis of 20-HETE is associated with vascular contraction and endothelial dysfunction. ahajournals.org This highlights the intricate interplay of different eicosanoids in maintaining vascular homeostasis. The balance between the production of vasodilatory EETs and vasoconstrictive compounds like 20-HETE is critical for normal vascular function. ahajournals.orgwikipedia.org

Tissue-Specific Physiological Research

The physiological effects of 5,8,14-eicosatrienoic acid and its metabolites extend to specific tissues, where they participate in localized metabolic and signaling pathways.

Role in Epidermal Lipid Metabolism and Hydroxyeicosatrienoic Acid Synthesis in Skin Microsomes

In the skin, 5,8,14-eicosatrienoic acid is involved in the synthesis of hydroxyeicosatrienoic acids (HETEs). Research on mouse epidermal microsomes has identified a biosynthetic pathway that generates 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) from arachidonic acid. psu.edunih.gov This was the first evidence of such a pathway in the epidermis. nih.gov The study also identified potential intermediates in this pathway, including 12-hydroperoxy, 12-hydroxy, and 12-oxo eicosatetraenoic acids. psu.edunih.gov

The epidermis expresses various enzymes, including cyclooxygenases, lipoxygenases, and cytochromes P450, that metabolize arachidonic acid into a diverse array of lipid mediators. psu.edunih.gov These mediators are crucial for epidermal cell differentiation and function. psu.edu The synthesis of HETEs from arachidonic acid in the epidermis has significant implications for skin health and disease, given the known pro- and anti-inflammatory activities of different HETE isomers. nih.gov

| Enzyme Class | Function in Epidermis |

| Cyclooxygenases | Generate prostanoids involved in inflammation and homeostasis. psu.edu |

| Lipoxygenases | Produce various hydroxy fatty acids with diverse biological activities. psu.edu |

| Cytochromes P450 | Catalyze the formation of EETs and HETEs from arachidonic acid. psu.edunih.gov |

Potential Involvement in Other Organ Systems (e.g., brain research concerning related EETs)

The influence of eicosanoids extends to the central nervous system. Epoxyeicosatrienoic acids (EETs), which are structurally related to 5,8,14-eicosatrienoic acid, are produced in the brain and have important biological functions. hmdb.ca They have been shown to offer protection from ischemic injury and to mediate vasodilation in response to neural stimulation. hmdb.ca

In the brain, EETs are generated from arachidonic acid by cytochrome P450 epoxygenases. wikipedia.org These lipid mediators can be further metabolized, and their effects are part of a complex signaling network. For instance, microsomal preparations from the brain can produce various EETs that act as vasodilators on cerebral arteries. researchgate.net Furthermore, research indicates that brain tissue actively regulates the concentration of fatty acid epoxides through processes of esterification and deacylation, suggesting a dynamic role for these compounds in brain physiology. escholarship.org While direct research on 5,8,14-eicosatrienoic acid in the brain is less extensive, the established roles of related EETs suggest its potential involvement in cerebrovascular regulation and neuronal function. wikipedia.orghmdb.ca

Research Methodologies for Analysis and Quantification of 5,8,14 Eicosatrienoic Acid

Mass Spectrometry (MS) Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including 5,8,14-eicosatrienoic acid. jfda-online.com This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

For GC-MS analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), to improve their chromatographic behavior. nih.gov The derivatization process is a critical step and can be achieved through various methods, including acidic or basic catalysis. jfda-online.com For instance, a common procedure involves treating the lipid extract with a reagent like methanolic KOH followed by methanolic BF₃. acs.org

Once derivatized, the FAMEs are separated on a capillary column, often one with high polarity like those coated with cyanopropyl polysiloxane, which allows for the separation of fatty acids based on chain length, degree of unsaturation, and isomer position. jfda-online.commdpi.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. nist.govnist.gov The total run time for such an analysis can be around 20 minutes, with specific temperature gradients designed to optimize the separation of closely eluting fatty acid isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a standard and highly sensitive method for the quantification of eicosanoids, including 5,8,14-eicosatrienoic acid, in biological samples. nih.gov This technique is particularly valuable due to its ability to analyze compounds directly from aqueous samples without the need for derivatization, although derivatization can be used to enhance sensitivity. researchgate.netnih.gov

In a typical LC-MS/MS workflow, eicosanoids are first extracted from the biological matrix, such as plasma or tissue, often using solid-phase extraction (SPE). nih.govlipidmaps.org The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column. nih.govlipidmaps.org The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile, often with a small amount of an acid such as formic acid to improve ionization. lipidmaps.org

The separated compounds are then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is well-suited for polar molecules like fatty acids. springernature.com Tandem mass spectrometry (MS/MS) is then employed for highly selective and sensitive detection. This involves selecting the precursor ion of the target analyte in the first mass analyzer, fragmenting it, and then monitoring a specific product ion in the second mass analyzer. chromatographyonline.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for the detection of analytes at very low concentrations, often in the picogram range. nih.govmdpi.com

Application of Selected Ion Monitoring for Targeted Analysis

Selected ion monitoring (SIM) is a targeted analysis mode in mass spectrometry that significantly enhances the sensitivity of detection for specific compounds. upenn.edu In GC-MS or LC-MS, instead of scanning a wide range of mass-to-charge ratios (m/z), the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte of interest. acs.orgnih.gov

This targeted approach increases the dwell time on the selected ions, leading to a much-improved signal-to-noise ratio and lower limits of detection compared to full-scan mode. nih.govupenn.edu For the analysis of 5,8,14-eicosatrienoic acid as its methyl ester by GC-MS, specific ions from its fragmentation pattern would be selected for monitoring. acs.org Similarly, in LC-MS analysis, SIM can be used to monitor the deprotonated molecule [M-H]⁻ of the fatty acid. nih.gov This technique is particularly advantageous when analyzing complex biological samples where the concentration of the target analyte is very low. nih.gov

Use of Internal Standards (e.g., Deuterated Eicosatetraenoic Acid for Related Compounds)

The use of internal standards is essential for accurate and precise quantification in mass spectrometry-based assays. nih.gov Internal standards are compounds that are chemically similar to the analyte of interest but can be distinguished by the mass spectrometer. They are added to the sample at a known concentration at the beginning of the sample preparation process. lipidmaps.org

For the analysis of eicosanoids, stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are the gold standard. nih.gov For example, in the quantification of related eicosanoids, deuterated standards like arachidonic acid-d8, 15(S)-HETE-d8, and various deuterated EETs are commonly used. nih.govmdpi.com These standards have nearly identical chemical and physical properties to their endogenous counterparts, meaning they behave similarly during extraction, derivatization, and chromatography. nih.gov

However, they have a different mass due to the presence of deuterium atoms, allowing them to be distinguished from the analyte by the mass spectrometer. nih.gov By measuring the ratio of the analyte signal to the internal standard signal, any variations in sample recovery or ionization efficiency can be corrected for, leading to highly accurate and reproducible quantification. nih.gov When a specific deuterated standard for 5,8,14-eicosatrienoic acid is not available, a closely related deuterated eicosanoid can be used as a surrogate. scispace.com

Radiochemical Techniques for Biosynthetic Pathway Elucidation (e.g., using [14C]arachidonic acid as a precursor)

Radiochemical techniques are invaluable for elucidating the biosynthetic pathways of eicosanoids. These methods involve using a radiolabeled precursor, such as [14C]arachidonic acid, to trace the metabolic fate of the precursor within a biological system. nih.gov

In a typical experiment, cells or tissue preparations are incubated with the radiolabeled precursor. After a specific time, the reaction is stopped, and the lipids are extracted. The various metabolites, including any newly synthesized radiolabeled 5,8,14-eicosatrienoic acid, are then separated using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity in the different fractions is then measured using a scintillation counter or other radiation detector. By identifying the radiolabeled products, researchers can map out the metabolic pathways and identify the enzymes involved in the biosynthesis of 5,8,14-eicosatrienoic acid from its precursors.

Enzymatic Activity Assays for Characterization of Metabolic Processes

Enzymatic activity assays are crucial for characterizing the enzymes involved in the metabolism of 5,8,14-eicosatrienoic acid. sigmaaldrich.com These assays measure the rate of the enzymatic reaction, which can provide information about the enzyme's kinetics, substrate specificity, and the effects of inhibitors or activators. mdpi.com

To study the enzymes that produce or metabolize 5,8,14-eicosatrienoic acid, a specific substrate (e.g., arachidonic acid for synthesis, or 5,8,14-eicosatrienoic acid itself for further metabolism) is incubated with a source of the enzyme, such as a cell lysate or a purified enzyme preparation. nih.govnih.gov The reaction is allowed to proceed for a set amount of time, and then the amount of product formed or substrate consumed is measured.

The products can be quantified using various analytical techniques, including HPLC, GC-MS, or LC-MS/MS, as described in the preceding sections. springernature.com Spectrophotometric or fluorometric assays can also be developed if the reaction produces a change in absorbance or fluorescence. mdpi.com These assays are essential for understanding the regulation of 5,8,14-eicosatrienoic acid levels in the body and for identifying potential targets for therapeutic intervention.

Comparative Biochemistry and Evolutionary Perspectives of Eicosatrienoic Acid Systems

Comparative Analysis with Other Eicosanoid Precursors (e.g., Arachidonic Acid, Dihomo-gamma-linolenic Acid)

5,8,14-Eicosatrienoic acid is one of several 20-carbon polyunsaturated fatty acids (PUFAs) that serve as precursors for the synthesis of eicosanoids, a class of potent signaling molecules. creative-proteomics.com A comparative analysis with other key eicosanoid precursors, such as arachidonic acid (AA) and dihomo-gamma-linolenic acid (DGLA), reveals significant differences in their structure, metabolism, and the biological activities of their derived eicosanoids.

Arachidonic Acid (AA) , or 5,8,11,14-eicosatetraenoic acid, is the most abundant eicosanoid precursor in most mammalian tissues. brainkart.com It is an omega-6 fatty acid with four double bonds. brainkart.com The metabolism of AA through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways yields a wide array of eicosanoids, including prostaglandins, thromboxanes, leukotrienes, and lipoxins. creative-proteomics.comportlandpress.comresearchgate.net These molecules are pivotal in inflammatory responses, blood clotting, and immune function. libretexts.orgmdpi.com For instance, prostaglandins derived from AA are potent mediators of inflammation and pain, while thromboxanes are involved in platelet aggregation. libretexts.org

Dihomo-gamma-linolenic Acid (DGLA) , or 8,11,14-eicosatrienoic acid, is another omega-6 fatty acid, but with three double bonds. drugbank.comwikipedia.org DGLA is the elongation product of gamma-linolenic acid (GLA). wikipedia.org DGLA competes with AA for the same metabolic enzymes. wikipedia.org However, the eicosanoids derived from DGLA often have different, and sometimes opposing, biological effects compared to those from AA. wikipedia.org For example, DGLA is converted to prostaglandin (B15479496) E1 (PGE1), which has anti-inflammatory properties and inhibits platelet aggregation. drugbank.comresearchgate.net Additionally, a 15-hydroxyl derivative of DGLA can inhibit the conversion of arachidonic acid to pro-inflammatory leukotrienes. wikipedia.org

In contrast to AA and DGLA, the specific metabolic pathways and the full spectrum of eicosanoids derived from 5,8,14-eicosatrienoic acid are less extensively characterized. The positioning of its double bonds distinguishes it from the more common eicosatrienoic acids like DGLA and Mead acid (5,8,11-eicosatrienoic acid). wikipedia.org This unique structure influences which enzymes can metabolize it and, consequently, the types of eicosanoids produced. Oxidized derivatives of eicosatrienoic acids are known to play roles in modulating vascular tone and inflammation. lipotype.com

| Precursor | Chemical Name | Omega Family | Number of Double Bonds | Key Eicosanoid Products | General Biological Effects of Derived Eicosanoids |

|---|---|---|---|---|---|

| 5,8,14-Eicosatrienoic acid | 5,8,14-Eicosatrienoic acid | - | 3 | Less characterized oxidized derivatives | Modulation of vascular tone and inflammation lipotype.com |

| Arachidonic Acid (AA) | 5,8,11,14-Eicosatetraenoic acid | Omega-6 | 4 | Prostaglandins (series-2), Thromboxanes (series-2), Leukotrienes (series-4), Lipoxins | Potent pro-inflammatory, vasoconstrictive, and platelet aggregating effects libretexts.orgmdpi.com |

| Dihomo-gamma-linolenic Acid (DGLA) | 8,11,14-Eicosatrienoic acid | Omega-6 | 3 | Prostaglandins (series-1), Thromboxanes (series-1) | Generally anti-inflammatory and anti-aggregatory effects drugbank.comwikipedia.orgresearchgate.net |

Interspecies Variations in Eicosanoid Biosynthesis and Metabolism Relevant to 5,8,14-Eicosatrienoic Acid

The biosynthesis and metabolism of eicosanoids, including those potentially derived from 5,8,14-eicosatrienoic acid, exhibit significant variations across different species. These differences can be attributed to variations in the expression and activity of key enzymes such as desaturases, elongases, cyclooxygenases, and lipoxygenases. endocrine.orgresearchgate.net

For instance, the ability to synthesize long-chain polyunsaturated fatty acids from shorter-chain precursors varies among species. Some species have a limited capacity for this conversion and therefore have a greater dietary requirement for pre-formed long-chain PUFAs. nih.gov This can influence the relative abundance of different eicosanoid precursors in cell membranes.

Furthermore, the evolution of the arachidonic acid metabolism pathway shows a correlation with the development of new physiological functions in different species. oup.com For example, the expansion of this pathway is linked to the emergence of the antioxidant system in eukaryotes and the development of more advanced nervous systems in certain animal lineages. oup.com While the specific evolutionary trajectory of 5,8,14-eicosatrienoic acid metabolism is not well-documented, it is plausible that its role and the pathways it enters also vary across the evolutionary tree.

In some fish species, for example, there is a deficiency in delta-5 fatty acid desaturase, which impacts the conversion of DGLA to arachidonic acid. nih.gov In such species, the balance of eicosanoid precursors is significantly altered, with DGLA and eicosapentaenoic acid (EPA) becoming more prominent. nih.gov This highlights how species-specific enzyme activities can dictate the landscape of eicosanoid signaling.

Even within a species, factors such as ethnicity and sex can lead to differences in fatty acid metabolism and eicosanoid profiles. Studies in humans have shown ethnic differences in desaturase indices, which estimate the activity of enzymes that introduce double bonds into fatty acids. endocrine.org Additionally, gender differences in the levels of arachidonic acid and docosahexaenoic acid (DHA) have been reported, with men generally having lower levels in plasma lipids than women. nih.gov

Biochemical Relationships with Other Fatty Acid Families and their Metabolism

The metabolism of 5,8,14-eicosatrienoic acid is intricately linked with the metabolism of other fatty acid families, particularly the omega-3 and omega-6 series. These fatty acid families compete for the same set of desaturase and elongase enzymes for their synthesis and subsequent conversion to longer-chain PUFAs. researchgate.netwikipedia.org

The omega-6 pathway begins with linoleic acid, which is converted to GLA, then DGLA, and finally to arachidonic acid. researchgate.netnih.gov The omega-3 pathway starts with alpha-linolenic acid (ALA), which is converted to eicosapentaenoic acid (EPA) and then to docosahexaenoic acid (DHA). researchgate.net The enzymes involved in these conversions, such as delta-5 and delta-6 desaturases, are limited, leading to competition between the omega-3 and omega-6 substrates. researchgate.net

Therefore, the dietary intake of omega-3 and omega-6 fatty acids can significantly influence the availability of various eicosanoid precursors, including potentially 5,8,14-eicosatrienoic acid, although its direct metabolic relationship to these major pathways is not fully elucidated. An increased intake of omega-3 fatty acids, for instance, can lead to a higher incorporation of EPA into cell membranes, which can then compete with arachidonic acid for metabolism by COX and LOX enzymes. portlandpress.com This results in the production of different series of eicosanoids, often with less potent inflammatory effects. portlandpress.com

The balance between different fatty acid families is crucial for regulating cellular signaling and inflammatory processes. nih.govnih.gov A high ratio of omega-6 to omega-3 fatty acids in the diet is common in Western diets and has been linked to an increased production of pro-inflammatory eicosanoids derived from arachidonic acid. researchgate.net

| Fatty Acid Family | Key Precursor | Important Metabolites | General Function of Derived Eicosanoids |

|---|---|---|---|

| Omega-6 | Linoleic Acid | Gamma-linolenic acid (GLA), Dihomo-gamma-linolenic acid (DGLA), Arachidonic acid (AA) | Pro-inflammatory (from AA), Anti-inflammatory (from DGLA) wikipedia.orgresearchgate.net |

| Omega-3 | Alpha-linolenic Acid (ALA) | Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA) | Generally anti-inflammatory and pro-resolving creative-proteomics.comresearchgate.net |

Future Directions in 5,8,14 Eicosatrienoic Acid Research

Identification of Novel Enzymatic Pathways and Regulators

While the basic metabolic pathways of major fatty acids are well-documented, the specific enzymatic processes involved in the synthesis and degradation of 5,8,14-eicosatrienoic acid are not fully elucidated. Future investigations will likely focus on identifying and characterizing the enzymes responsible for its formation. This includes exploring the roles of known fatty acid desaturases and elongases, as well as potentially novel enzymes with specific affinities for this particular fatty acid.

For instance, research into the metabolism of related polyunsaturated fatty acids has revealed the involvement of various enzyme families, including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases. researchgate.netsfrbm.org These enzymes convert arachidonic acid into a wide array of bioactive eicosanoids. researchgate.net Future studies could investigate whether 5,8,14-eicosatrienoic acid serves as a substrate for these or other undiscovered enzyme systems, leading to the production of novel signaling molecules. As an example of a related pathway, 5-lipoxygenase (5-LO) has been shown to convert 5(Z),8(Z),14(Z)-eicosatrienoic acid into 5-hydroxy-6,8,14-eicosatrienoic acid and 5-hydroperoxy-6,8,14-eicosatrienoic acid. caymanchem.com

Understanding the regulation of these enzymatic pathways will also be a critical area of research. This involves identifying transcription factors, signaling molecules, and cellular conditions that control the expression and activity of the enzymes involved in 5,8,14-eicosatrienoic acid metabolism.

Elucidation of Additional Biological Roles in Complex Biological Systems

The biological functions of 5,8,14-eicosatrienoic acid are largely unknown. Future research will aim to uncover its roles in various physiological and pathophysiological processes. Eicosanoids, derived from 20-carbon polyunsaturated fatty acids, are known to be potent signaling molecules involved in inflammation, immune responses, and cardiovascular function. researchgate.netresearchgate.net It is plausible that 5,8,14-eicosatrienoic acid or its metabolites also possess important biological activities.

Studies may explore its effects on cellular signaling, gene expression, and membrane composition. For example, research on other eicosatrienoic acids, such as 8,11,14-eicosatrienoic acid, has shown their involvement in processes like sperm activation. nih.gov Investigating the impact of 5,8,14-eicosatrienoic acid in similar biological contexts could reveal novel functions. Furthermore, its potential role as a precursor to bioactive metabolites that regulate inflammation, vascular tone, and angiogenesis warrants investigation. lipotype.com

Development of Advanced Analytical and Methodological Approaches for Comprehensive Lipidomic Analysis

A significant hurdle in studying less abundant lipids like 5,8,14-eicosatrienoic acid is the ability to accurately detect and quantify them in complex biological samples. The development of more sensitive and specific analytical techniques is crucial for advancing research in this area.

Lipidomics, the large-scale study of lipids, has been revolutionized by advancements in mass spectrometry (MS) coupled with liquid chromatography (LC). sfrbm.org Future methodological developments will likely focus on enhancing these platforms to improve the separation and identification of isomeric fatty acids, including the various forms of eicosatrienoic acid. nih.gov Techniques such as chiral chromatography could be employed to separate and analyze different stereoisomers of 5,8,14-eicosatrienoic acid and its metabolites, which may have distinct biological activities. mdpi.com

High-throughput lipidomic analysis allows for the comprehensive profiling of hundreds of lipid species, providing a broader understanding of how 5,8,14-eicosatrienoic acid levels correlate with other lipids and metabolic pathways. nih.gov The application of these advanced analytical strategies will be instrumental in mapping the metabolic fate and functional significance of this fatty acid.

| Analytical Technique | Application in 5,8,14-Eicosatrienoic Acid Research | Potential Insights |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification and identification of 5,8,14-eicosatrienoic acid and its metabolites in biological samples. sfrbm.org | Elucidation of metabolic pathways and biomarkers associated with specific physiological states. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of fatty acid methyl esters for structural characterization. nih.gov | Confirmation of the chemical structure of 5,8,14-eicosatrienoic acid and its isomers. |

| Chiral Chromatography | Separation of enantiomers of 5,8,14-eicosatrienoic acid and its hydroxylated derivatives. mdpi.com | Understanding the stereospecificity of enzymatic reactions and the distinct biological roles of different isomers. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the confident identification of novel metabolites. mdpi.com | Discovery of new bioactive lipids derived from 5,8,14-eicosatrienoic acid. |

Integration with Systems Biology and Computational Modeling for Mechanistic Insights

To fully comprehend the role of 5,8,14-eicosatrienoic acid in complex biological systems, an integrative approach is necessary. Systems biology, which combines experimental data with computational modeling, offers a powerful framework for understanding the intricate networks of molecular interactions. escholarship.org

Future research will likely involve the development of computational models of fatty acid metabolism that explicitly include 5,8,14-eicosatrienoic acid and its enzymatic pathways. nih.gov These models can be used to simulate the effects of various perturbations, such as changes in diet or genetic modifications, on the levels of this fatty acid and its downstream metabolites. By integrating lipidomic data with other 'omic' datasets (e.g., genomics, transcriptomics, proteomics), researchers can build more comprehensive models that provide mechanistic insights into the function of 5,8,14-eicosatrienoic acid. escholarship.org

For example, computational models have been used to study the competitive metabolism of omega-3 and omega-6 polyunsaturated fatty acids by cyclooxygenase enzymes. escholarship.org A similar approach could be applied to understand how 5,8,14-eicosatrienoic acid competes with other fatty acids for metabolic enzymes and how this competition influences the production of various signaling molecules. This in silico approach can help generate new hypotheses that can then be tested experimentally, accelerating the pace of discovery in this emerging area of lipid research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying 5,8,14-eicosatrienoic acid in biological samples?

- Methodological Answer :

- Chromatographic separation : Use argentation thin-layer chromatography (TLC) to resolve 5,8,14-eicosatrienoic acid from other C20 fatty acids based on unsaturation .

- Gas chromatography (GC) : Analyze methyl ester derivatives with retention times calibrated against standards (e.g., 5,8,11,14-eicosatetraenoic acid as a reference) .

- Liquid chromatography-mass spectrometry (LC-MS) : Employ reversed-phase HPLC coupled with electrospray ionization (ESI)-MS for high-sensitivity quantification, as demonstrated in studies on hydroxyeicosatrienoic acid derivatives .

Q. What are the known biological roles of 5,8,14-eicosatrienoic acid in cellular systems?

- Methodological Answer :

- Angiogenesis : Investigate its role in inducing angiogenic factors (e.g., bFGF-2) via Jak/STAT and PI3K/Akt signaling pathways using human microvascular endothelial cells (HMVEC) .

- Inflammation and immunity : Assess its pro-inflammatory activity in delayed-type hypersensitivity models, such as its enhancement of inflammatory reactions in murine skin .

- Epidermal function : Study CYP450-dependent biosynthesis pathways in mouse epidermal microsomes, focusing on NADPH-dependent production of 12-hydroxy-5,8,14-eicosatrienoic acid .

Q. How does the structural specificity of 5,8,14-eicosatrienoic acid influence its biological activity compared to other eicosatrienoic isomers?

- Methodological Answer :

- Bioassay comparisons : Test isomers (e.g., 8,11,14- vs. 5,8,14-eicosatrienoic acid) in sperm activation assays to quantify potency differences, as done for 8,11,14-eicosatrienoic acid in Arenicola spermatozoa .

- Substrate specificity : Use recombinant lipoxygenases (e.g., human 15-lipoxygenase) to evaluate accessibility for enzymatic modification, noting that 5,8,14-eicosatrienoic acid lacks the Δ11 double bond required for 12- or 15-lipoxygenation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of 5,8,14-eicosatrienoic acid across different experimental systems?

- Methodological Answer :

- Dose-response validation : Replicate studies using standardized concentrations (e.g., 10<sup>−6</sup>–10<sup>−4</sup> M) and purity checks (≥95% by GC) to minimize batch variability .

- Cell-type specificity : Compare responses in primary cells (e.g., keratinocytes) versus immortalized lines (e.g., HMVEC) to identify tissue-specific signaling cascades .

- Metabolite profiling : Track downstream metabolites (e.g., 12-hydroxy derivatives) via LC-MS to confirm pathway activation in divergent models .

Q. What strategies are effective for elucidating the biosynthetic pathways of 5,8,14-eicosatrienoic acid derivatives in mammalian systems?

- Methodological Answer :

- Isotopic labeling : Use [1-<sup>14</sup>C]arachidonic acid in microsomal assays to trace CYP450-dependent conversion to 12-hydroxy-5,8,14-eicosatrienoic acid .

- Genetic models : Employ CRISPR/Cas9 to knockout candidate enzymes (e.g., CYP2B19 in keratinocytes) and validate their role in biosynthesis .

- Enzyme inhibition : Apply selective CYP450 inhibitors (e.g., ketoconazole) to dissect contributions of specific isoforms .

Q. How can researchers address challenges in synthesizing stable analogs of 5,8,14-eicosatrienoic acid for mechanistic studies?

- Methodological Answer :

- Stereochemical control : Optimize asymmetric synthesis protocols for hydroxylated derivatives (e.g., 12(R)-hydroxy-5,8,14-eicosatrienoic acid) using chiral catalysts .

- Protective group strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to stabilize reactive hydroxyl groups during synthesis .

- Stability testing : Assess analogs under physiological conditions (pH 7.4, 37°C) via accelerated degradation studies to identify shelf-life limitations .

Q. What experimental designs are critical for analyzing the metabolic fate of 5,8,14-eicosatrienoic acid in vivo?

- Methodological Answer :

- Tracer studies : Administer deuterated 5,8,14-eicosatrienoic acid (e.g., d11-labeled) to track incorporation into tissues and excretion products .

- Multi-omics integration : Combine lipidomics (LC-MS) with transcriptomics (RNA-seq) to map enzyme expression patterns correlating with metabolite levels .

- Pharmacokinetic modeling : Use compartmental models to estimate half-life, volume of distribution, and clearance rates in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.